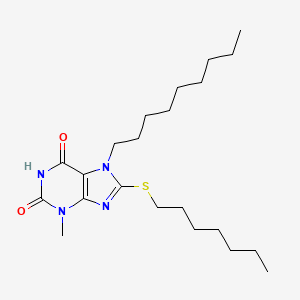
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the regulation of the immune system.
Wirkmechanismus
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor works by inhibiting the activity of this compound, an enzyme that catalyzes the conversion of tryptophan to kynurenine. This metabolic pathway is involved in the regulation of the immune system, and the accumulation of kynurenine has been shown to have immunosuppressive effects on T cells. By inhibiting this compound, this compound inhibitor prevents the accumulation of kynurenine, thereby enhancing the immune response against cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of this compound activity, the reduction of kynurenine levels, and the enhancement of T cell-mediated immune response. This compound inhibitor has also been shown to reduce the production of regulatory T cells, which play a role in the immunosuppressive effects of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor has several advantages for lab experiments, including its potency and specificity for this compound inhibition. However, this compound inhibitor also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor, including the development of new synthetic methods for its production, the investigation of its potential therapeutic properties in other diseases, and the optimization of its administration and dosage. Additionally, the combination of this compound inhibitor with other immunotherapeutic agents may enhance its efficacy and broaden its therapeutic applications.
Synthesemethoden
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor involves the condensation of 5-nitroisatin with phthalic anhydride in the presence of acetic anhydride as a catalyst. The resulting product is then reacted with 5-aminosalicylic acid to yield the final product, this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor has been extensively studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and viral infections. One of the main applications of this compound inhibitor is in cancer immunotherapy, where it is used to enhance the immune response against cancer cells. This compound inhibitor has been shown to increase the efficacy of cancer immunotherapy by inhibiting the immunosuppressive effects of this compound on T cells.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15-8-10-7-11(5-6-14(10)20-15)19-16(23)9-21-17(24)12-3-1-2-4-13(12)18(21)25/h1-7H,8-9H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRBHZRCGBEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

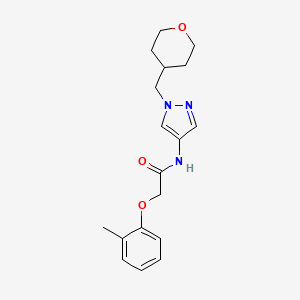

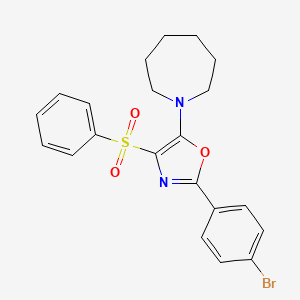
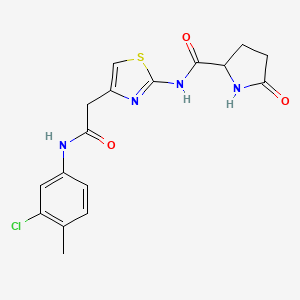

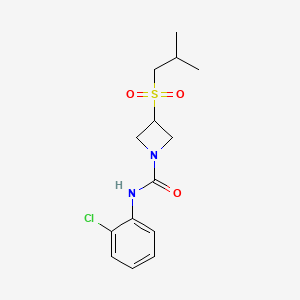
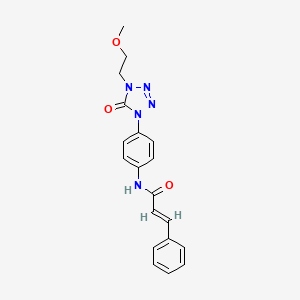
![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830833.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone](/img/structure/B2830837.png)
